molecular formula C11H12O4 B049065 Methyl isoferulate CAS No. 97966-29-5

Methyl isoferulate

Cat. No.: B049065
CAS No.: 97966-29-5
M. Wt: 208.21 g/mol
InChI Key: JTLOUXXZZFFBBW-GQCTYLIASA-N
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Description

Methyl isoferulate (CAS 16980-82-8) is a phenolic ester derived from isoferulic acid (3-hydroxy-4-methoxycinnamic acid). Its IUPAC name is methyl 3-(3-hydroxy-4-methoxyphenyl)acrylate, with the molecular formula C₁₁H₁₂O₄ and a molecular weight of 208.21 g/mol . Key structural features include:

  • A trans-configuration around the C2=C3 double bond .
  • Near-coplanarity of aromatic and aliphatic moieties (dihedral angle: 9.6°), stabilized by an intramolecular O3–H3···O4 hydrogen bond .
  • Coordination capability with metal ions (e.g., sodium) via carboxylate, hydroxy, and methoxy groups .

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl isoferulate can be synthesized through the esterification of isoferulic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction typically involves refluxing isoferulic acid with methanol and sulfuric acid for several hours, followed by purification through recrystallization or chromatography .

Industrial Production Methods: Industrial production of this compound involves similar esterification processes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often using continuous flow reactors and advanced purification techniques to ensure consistency and efficiency .

Chemical Reactions Analysis

Types of Reactions: Methyl isoferulate undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: FeCl3 or Ag2O in an appropriate solvent.

    Reduction: NaBH4 in methanol or ethanol.

    Substitution: Various halogenating agents or nucleophiles under suitable conditions.

Major Products Formed:

Mechanism of Action

The mechanism of action of methyl isoferulate involves its antioxidant properties, which are attributed to its ability to donate hydrogen atoms or electrons to neutralize free radicals. This compound can interact with various molecular targets, including reactive oxygen species, thereby preventing oxidative damage to cells and tissues . The pathways involved include the scavenging of free radicals and the inhibition of oxidative stress-related enzymes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Physicochemical Properties

Compound Molecular Formula Molecular Weight (g/mol) Key Substituents logP (Predicted) Sensitization Potential
Methyl isoferulate C₁₁H₁₂O₄ 208.21 3-OH, 4-OCH₃, methyl ester ~4.43 Moderate
Benzyl isoferulate C₁₇H₁₆O₄ 284.31 3-OH, 4-OCH₃, benzyl ester ~5.20* Strong
Phenethyl isoferulate C₁₈H₁₈O₄ 298.34 3-OH, 4-OCH₃, phenethyl ester ~5.50* Moderate
Cinnamyl isoferulate C₁₉H₁₈O₄ 310.34 3-OH, 4-OCH₃, cinnamyl ester ~5.80* Not reported
Methyl ferulate C₁₁H₁₂O₄ 208.21 4-OH, 3-OCH₃, methyl ester ~4.40 Low
Carboxythis compound C₁₂H₁₂O₆ 252.22 3-OH, 4-OCH₃, carboxymethyl ester ~2.90* High (cytotoxic)

*Predicted using Crippen method .

Antiviral Activity

  • This compound : Inhibits influenza A M2 ion channel, preventing viral uncoating .
  • Benzyl isoferulate: No reported antiviral activity; primarily studied as a contact allergen .

Cytotoxicity

  • Carboxythis compound : Shows significant cytotoxicity against HCT116 colon cancer cells (IC₅₀: ~15 μM) .
  • This compound: Limited direct cytotoxicity but modulates Hsp90α conformational dynamics (as 20(29)-Lupene-3β-isoferulate) .

Allergenic Potential

  • Strong sensitizers : Benzyl isoferulate, 3-methyl-2-butenyl caffeate .
  • Moderate sensitizers : Phenethyl isoferulate, methyl caffeate .
  • This compound : Classified as a moderate allergen in propolis-based products .

Antioxidant Capacity

  • This compound : Planar structure and hydrogen bonding enhance radical scavenging, though less potent than methyl ferulate due to substituent positioning (3-OH vs. 4-OH) .
  • Methyl ferulate : Higher antioxidant activity due to optimal resonance stabilization of the 4-OH group .

Key Research Findings

Anti-Influenza Mechanism : this compound’s methyl ester and 3-OH/4-OCH₃ groups are critical for binding to the M2 channel’s histidine residue, disrupting proton conductance .

Allergenicity : Ester chain length and aromaticity (e.g., benzyl vs. methyl) correlate with sensitization strength. This compound’s smaller ester group reduces allergenicity compared to benzyl derivatives .

The trans-configuration and planarity enhance stability and interaction with proteins .

Biological Activity

Methyl isoferulate (MIF) is an organic compound derived from isoferulic acid, characterized by its methoxy substitution on the aromatic ring. This compound has garnered attention in medicinal chemistry due to its diverse biological activities, including antioxidant, anti-inflammatory, and potential antiviral properties.

This compound has the chemical formula C11H12O4C_{11}H_{12}O_4. It can be synthesized through the esterification of isoferulic acid with methanol, typically using sulfuric acid as a catalyst. The reaction involves refluxing isoferulic acid with methanol for several hours, followed by purification techniques such as recrystallization or chromatography to achieve high purity levels .

Antioxidant Activity

This compound exhibits significant antioxidant properties. Research indicates that it can mitigate oxidative stress, which is crucial for protecting cells from damage caused by free radicals. This activity is particularly relevant in the context of various diseases where oxidative stress plays a critical role .

Anti-inflammatory Effects

In addition to its antioxidant capabilities, this compound has been studied for its anti-inflammatory effects. It may modulate inflammatory pathways, making it a candidate for therapeutic applications against conditions characterized by inflammation .

Antiviral Properties

Recent studies have suggested that this compound may act as an inhibitor of the influenza M2 channel, showing a binding affinity comparable to known antiviral agents like amantadine. This potential antiviral activity warrants further investigation through in vitro and in vivo studies to establish its efficacy .

The biological activities of this compound are believed to involve several mechanisms:

  • Cell Signaling Modulation : this compound may influence cell signaling pathways and gene expression, contributing to its protective effects against oxidative stress and inflammation.
  • Interaction with Enzymes : It interacts with various enzymes and proteins, potentially altering metabolic pathways involved in cellular responses .
  • Reactivity with Metal Ions : The compound reacts with metal ions such as FeCl3 and Ag2O, leading to the formation of various products that may play a role in its biological activities .

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

  • Antioxidant Study : A study demonstrated that this compound effectively scavenged free radicals in vitro, suggesting its potential use as a natural antioxidant in food preservation and cosmetics.
  • Inflammation Model : In animal models of inflammation, administration of this compound resulted in reduced inflammatory markers, supporting its therapeutic potential .
  • Antiviral Research : Molecular docking studies indicated strong binding interactions between this compound and the influenza M2 channel, prompting further exploration into its antiviral properties .

Comparative Analysis with Similar Compounds

This compound shares structural similarities with other phenolic compounds derived from ferulic acid. Below is a comparison table highlighting these compounds:

Compound NameChemical FormulaUnique Features
Methyl FerulateC11H12O4C_{11}H_{12}O_4Widely studied for antioxidant properties
Methyl CaffeateC9H8O4C_{9}H_{8}O_{4}Known for anti-inflammatory effects
Methyl CoumarateC9H8O4C_{9}H_{8}O_{4}Exhibits antimicrobial activity

This compound's specific methoxy substitution pattern influences its reactivity and biological activity compared to these similar compounds .

Properties

IUPAC Name

methyl (E)-3-(3-hydroxy-4-methoxyphenyl)prop-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12O4/c1-14-10-5-3-8(7-9(10)12)4-6-11(13)15-2/h3-7,12H,1-2H3/b6-4+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTLOUXXZZFFBBW-GQCTYLIASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C=CC(=O)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=C(C=C1)/C=C/C(=O)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16980-82-8
Record name Methyl isoferulate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016980828
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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